molecular formula C10H11NO B134918 1-Phenyl-2-pyrrolidinone CAS No. 4641-57-0

1-Phenyl-2-pyrrolidinone

Cat. No.: B134918
CAS No.: 4641-57-0
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its diverse applications in organic synthesis and its presence in various biologically active molecules .

Preparation Methods

1-Phenylpyrrolidin-2-one can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrrolidinones and pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of 1-Phenylpyrrolidin-2-one, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .

Comparison with Similar Compounds

1-Phenylpyrrolidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-2-pyrrolidinone: This compound has a benzyl group instead of a phenyl group attached to the nitrogen atom.

    1-Ethyl-2-pyrrolidinone: This compound has an ethyl group attached to the nitrogen atom.

    1-Vinyl-2-pyrrolidinone: This compound has a vinyl group attached to the nitrogen atom.

The uniqueness of 1-Phenylpyrrolidin-2-one lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIVASFFKKFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196837
Record name 1-Phenylpyrrolidin-2-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4641-57-0
Record name 1-Phenyl-2-pyrrolidinone
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Record name 1-Phenylpyrrolidin-2-one
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Record name 1-Phenyl-2-pyrrolidinone
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Synthesis routes and methods I

Procedure details

Into a 150 mL sealed tube purged and maintained with an atmosphere of nitrogen, was placed 1-bromobenzene (4 g, 25.48 mmol). To this was added pyrrolidin-2-one (2.18 g, 25.65 mmol). Addition of Pd(OAc)2 (57 mg, 0.25 mmol) was next. This was followed by the addition of BINAP (240 mg, 0.39 mmol). This was followed by the addition of Cs2CO3 (12.5 g, 38.34=mol). To the mixture was added toluene (50 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), 2-pyrrolidinone (91 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=1/1) afforded N-(phenyl)-2-pyrrolidinone (80 mg, 50% isolated yield) as white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Yin, J.; Buchwald, S. L. Org. Lett. 2000, 2, 1101-1104; and Kang, S.-K.; Lee, S.-H.; Lee, D. Synlett 2000, 1022-1024.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Example 2.1 was repeated, replacing the oxazolidin-2-one with 152 μl of pyrrolidin-2-one (2 mmoles) and operating with 336 μl of iodobenzene (3 mmoles), the latter being added at the same time as the pyrrolidin-2-one.
Quantity
152 μL
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

9.3 g (0.1M) aniline and 9.5 g (0.11M) γ-butyrolactone were mixed and heated to 200° for 48 hours. The mixture was then placed under high vacuum whereupon unreacted γ-butyrolactone, analine and water were removed. Distillation of the residue at 138°-140°/300 μ gave 6.3 g (39%) of the product. [84% yield, based on reclaimed starting materials.]
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?

A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.

Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?

A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []

Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?

A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.

Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?

A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []

Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?

A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.

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